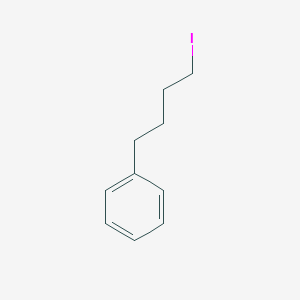

(4-iodobutyl)Benzene

Descripción general

Descripción

“(4-iodobutyl)Benzene” is a chemical compound with the molecular formula C10H13I . It is a type of halogenated hydrocarbon .

Synthesis Analysis

The synthesis of “(4-iodobutyl)Benzene” could potentially involve electrophilic aromatic substitution reactions, which are common in the synthesis of polysubstituted benzenes . The electrophilic partner in these reactions is often a carbocation .

Molecular Structure Analysis

The molecular structure of “(4-iodobutyl)Benzene” contains a total of 24 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .

Chemical Reactions Analysis

The most characteristic reaction of aromatic compounds like “(4-iodobutyl)Benzene” is substitution at a ring carbon. This can involve various processes such as halogenation, nitration, sulfonation, alkylation, and others .

Physical And Chemical Properties Analysis

“(4-iodobutyl)Benzene” has a boiling point of 148-151 °C (under a pressure of 15 Torr) and a density of 1.494±0.06 g/cm3 .

Aplicaciones Científicas De Investigación

Synthesis of Organic-Inorganic Hybrid Compounds

(4-iodobutyl)Benzene: is utilized as a starting reagent in the synthesis of various organic-inorganic hybrid compounds. These hybrids often exhibit unique electronic, optical, or magnetic properties, making them suitable for a range of applications, including photovoltaics, sensors, and light-emitting devices .

Preparation of Antiviral Agents

The compound has been employed in the preparation of dioxane-based antiviral agents. These agents are designed to inhibit the replication of viruses, offering potential treatments for diseases such as influenza and HIV .

Radiofluorinated Derivatives for Imaging

(4-iodobutyl)Benzene: derivatives have been used in the development of radiofluorinated compounds for imaging purposes. Specifically, these compounds can be used to image the GluN2B subunit of the ionotropic NMDA receptor, which is significant in neurological research and the study of neurodegenerative diseases .

Mecanismo De Acción

Propiedades

IUPAC Name |

4-iodobutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13I/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNMGMMOHCDYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507616 | |

| Record name | (4-Iodobutyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-iodobutyl)Benzene | |

CAS RN |

64283-87-0 | |

| Record name | (4-Iodobutyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,3-Trimethyl-3H-benzo[g]indole](/img/structure/B1315328.png)

![Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1315332.png)